molecular formula C17H15N4O8- B13386234 Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester

Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester

Cat. No.: B13386234
M. Wt: 403.3 g/mol
InChI Key: DGRBRZWMVATJNJ-UHFFFAOYSA-M
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Description

Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester is a complex heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrazine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by its fusion with a pyrazine ring. The process often includes the use of reagents such as Cs2CO3 in methanol Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of microwave-assisted reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazinones . Compared to these compounds, pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester has unique structural features that may confer distinct biological activities. For instance, the presence of the nitrophenyl group can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C17H15N4O8-

Molecular Weight

403.3 g/mol

IUPAC Name

3-methoxycarbonyl-5-[(4-nitrophenyl)methoxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C17H16N4O8/c1-28-16(24)13-12-8-19(6-7-20(12)18-14(13)15(22)23)17(25)29-9-10-2-4-11(5-3-10)21(26)27/h2-5H,6-9H2,1H3,(H,22,23)/p-1

InChI Key

DGRBRZWMVATJNJ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C2CN(CCN2N=C1C(=O)[O-])C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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